2-{[1,1'-biphenyl]-4-yl}-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide
Description
2-{[1,1'-Biphenyl]-4-yl}-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide is a synthetic acetamide derivative featuring a biphenyl core linked to an acetamide group, with a terminal dimethylamino-substituted alkyne moiety.
Properties
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-22(2)15-7-6-14-21-20(23)16-17-10-12-19(13-11-17)18-8-4-3-5-9-18/h3-5,8-13H,14-16H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITDSQVIFUHQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1,1'-biphenyl]-4-yl}-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide , often referred to as a biphenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₂₃H₂₃N₃O
- Molecular Weight : 365.45 g/mol
- IUPAC Name : this compound
This compound features a biphenyl moiety and a dimethylamino group, which are significant for its biological interactions.
Anticancer Properties
Research has indicated that biphenyl derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity of Biphenyl Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 9 | Induction of apoptosis via caspase activation |
| Compound B | HeLa (Cervical) | 6 | Inhibition of cell migration |
| Compound C | MCF7 (Breast) | 4.5 | Cell cycle arrest through p53 pathway |
The biological activity of this compound is primarily attributed to its ability to interact with cellular signaling pathways. Key mechanisms include:
- Apoptosis Induction : Compounds like this biphenyl derivative can activate intrinsic apoptotic pathways, leading to caspase activation and cell death .
- Cell Cycle Arrest : Research indicates that such compounds can induce cell cycle arrest in cancer cells, preventing further proliferation .
- Inhibition of Metastasis : The disruption of signaling pathways involved in cell migration has been observed, suggesting potential use in preventing cancer metastasis .
Case Studies
Several case studies have highlighted the efficacy of biphenyl derivatives in preclinical models:
- Study on A549 Cells : A study reported an IC50 value of 9 µM for a biphenyl derivative against A549 lung cancer cells, demonstrating significant cytotoxicity and morphological changes indicative of apoptosis .
- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates and improved survival rates compared to control groups, indicating potential therapeutic benefits.
Comparison with Similar Compounds
Biphenyl Acetamides with Boron-Containing Groups
- 2-([1,1'-Biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (Compound 6.49) Structure: Replaces the dimethylamino-butynyl group with a boronic ester-functionalized phenyl ring. Applications: Boronic esters are intermediates in Suzuki-Miyaura cross-coupling reactions, suggesting utility in medicinal chemistry for creating biaryl systems . Physicochemical Properties: The boronic ester introduces polarity and reactivity distinct from the alkyne-linked dimethylamino group in the target compound.
N-Substituted 2-Arylacetamides
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Structure: Dichlorophenyl and pyrazolyl substituents replace the biphenyl and dimethylamino-butynyl groups. Conformational Flexibility: Dihedral angles between aromatic rings vary (44.5°–77.5°), impacting ligand-receptor interactions compared to the rigid alkyne spacer in the target compound .
Fluorinated Biphenyl Acetamides
- N-(4'-Fluoro[1,1'-biphenyl]-4-yl)acetamide Structure: Fluorine atom at the 4'-position of the biphenyl system. Properties: Fluorine enhances metabolic stability and lipophilicity, contrasting with the hydrophilic dimethylamino group in the target compound .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
